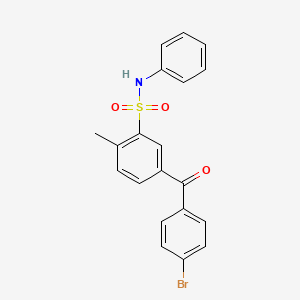![molecular formula C16H16BrClN2O3S B5970292 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 works by inhibiting several key signaling pathways involved in tumor growth, angiogenesis, and metastasis. It targets both the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune system and enhance the anti-tumor activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 for lab experiments is its specificity for the targets it inhibits, which allows for more precise and reliable results. However, its potency and effectiveness can vary depending on the type of cancer and the specific mutations present in the tumor cells. Additionally, the compound has a relatively short half-life in the body, which can limit its effectiveness in some cases.
Direcciones Futuras
There are several potential future directions for research on N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006, including the development of more potent and selective inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its effectiveness. Additionally, there is ongoing research on the use of this compound 43-9006 in other diseases, such as fibrotic disorders and autoimmune diseases.
Métodos De Síntesis
The synthesis of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 involves several steps, including the reaction of 2-chlorobenzylamine with N-methylglycine, followed by the addition of 4-bromobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to yield the final compound.
Aplicaciones Científicas De Investigación
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer, particularly in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. It has also shown promising results in the treatment of other types of cancer, such as melanoma and non-small cell lung cancer.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O3S/c1-20(24(22,23)14-8-6-13(17)7-9-14)11-16(21)19-10-12-4-2-3-5-15(12)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEDAYOSZHFTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5970273.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)
![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)
![1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B5970285.png)
![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)
